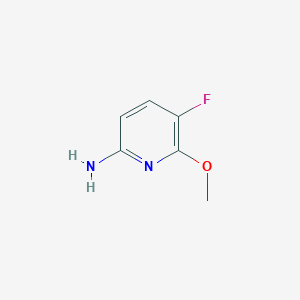
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-amino-4-fluoro-4-methylpentan-1-one using a borane complex can yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (2R)-2-amino-4-fluoro-4-methylpentan-1-one, while substitution reactions can produce various amides.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-4-fluoro-4-methylpentan-1-ol
- (2R)-2-amino-4-chloro-4-methylpentan-1-ol
- (2R)-2-amino-4-fluoro-4-ethylpentan-1-ol
Uniqueness
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and fluoro groupsThe fluoro group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C6H14FNO |
|---|---|
Molekulargewicht |
135.18 g/mol |
IUPAC-Name |
(2R)-2-amino-4-fluoro-4-methylpentan-1-ol |
InChI |
InChI=1S/C6H14FNO/c1-6(2,7)3-5(8)4-9/h5,9H,3-4,8H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
IDGOXQYHOFKAMG-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C[C@H](CO)N)F |
Kanonische SMILES |
CC(C)(CC(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


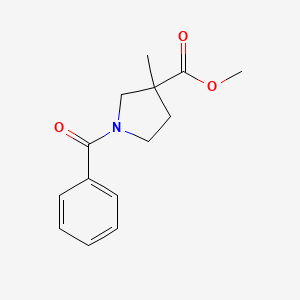
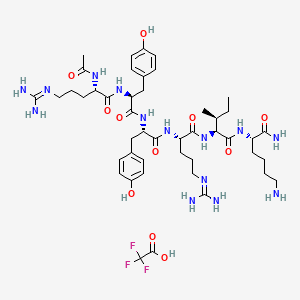
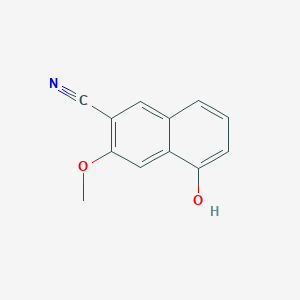
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)

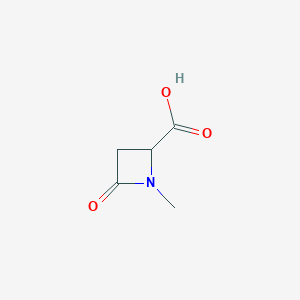
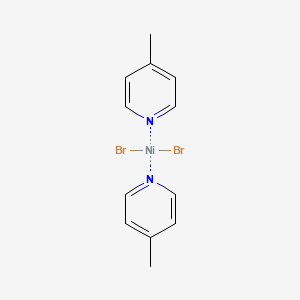

![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)

![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

